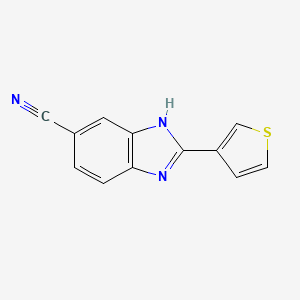

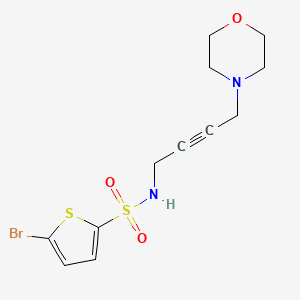

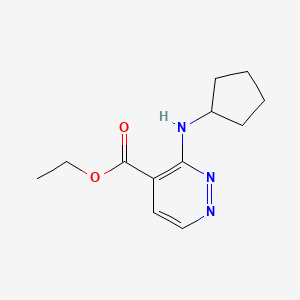

2-(thiophen-3-yl)-1H-1,3-benzodiazole-5-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Thiophene is a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .

Synthesis Analysis

The synthesis of compounds related to 2-(thiophen-3-yl)-1H-1,3-benzodiazole-5-carbonitrile often involves multistep synthetic routes that may include the formation of the 1,3-dioxolane moiety and its subsequent functionalization with thiophene derivatives. For example, the synthesis of related compounds can include cyclization reactions and the introduction of thiophene rings through coupling reactions or substitution processes .Molecular Structure Analysis

The molecular structure of compounds within this class is characterized by the presence of both 1,3-dioxolane and thiophene rings. These structures are often confirmed through crystallographic methods, which can reveal details about the ring conformations, bond lengths, and angles, contributing to the overall molecular geometry and its potential interaction with other molecules .Chemical Reactions Analysis

Compounds like this compound can undergo various chemical reactions, including electrophilic substitutions on the thiophene ring, ring-opening reactions of the 1,3-dioxolane moiety, and cycloaddition reactions. The specific reactivity patterns depend on the substitution pattern on both rings and the presence of functional groups that can participate in the reactions.Physical And Chemical Properties Analysis

The physical properties of this compound derivatives, such as melting and boiling points, solubility in various solvents, and crystallinity, can be significantly influenced by the nature of substituents on both the thiophene and dioxolane rings. These properties are crucial for determining the compound’s suitability for specific applications and for designing new synthesis routes.Scientific Research Applications

Synthesis and Chemical Properties

A study by Sabnis and Rangnekar (1990) describes a novel efficient synthesis method for creating benzothiophene derivatives, which are structurally related to 2-(thiophen-3-yl)-1H-1,3-benzodiazole-5-carbonitrile, through diazotization and coupling reactions, indicating the compound's role in synthetic chemistry (Sabnis & Rangnekar, 1990). Another study explores the synthesis of new derivatives with potential electrochromic properties, demonstrating the compound's application in material science and electrochemical devices (Abaci et al., 2016).

Pharmacological Research

While excluding specific drug use, dosage, and side effects, it's noteworthy to mention that research into thiophene derivatives has explored their potential pharmacological activities. For instance, novel thiophene derivatives have been synthesized and shown to possess high activity in models assessing antiarrhythmic, serotonin antagonist, and antianxiety properties, highlighting the compound's relevance in pharmacological research (Amr et al., 2010).

Material Science and Electrochemical Applications

Research by Moreno et al. (2010) on ruthenium(II) complexes with nitrogen-coordinated ligands, including derivatives of thiophene carbonitrile, investigates their antitumor activities and interaction with DNA, suggesting applications in bioinorganic chemistry and cancer research (Moreno et al., 2010). Additionally, the electrochemical polymerization of thiophene carbonitrile derivatives to form films with distinct electrochromic properties indicates their utility in developing electrochromic devices (Ayadın & Kaya, 2013).

Future Directions

Thiophene derivatives continue to be a topic of interest in the field of organic chemistry due to their unique structural features, which may contribute to their reactivity and potential applications in material science, catalysis, and as a building block for more complex molecular architectures . The demand for new materials and medicines encourages searches for new methods as well as improvements to existing ones .

properties

IUPAC Name |

2-thiophen-3-yl-3H-benzimidazole-5-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7N3S/c13-6-8-1-2-10-11(5-8)15-12(14-10)9-3-4-16-7-9/h1-5,7H,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAPMVWGWFOUEMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C#N)NC(=N2)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[5-(2,4-dichlorophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2724231.png)

![N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2724234.png)

![1-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B2724235.png)

![Methyl 2-amino-2-[3-(3-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2724238.png)

![tert-butyl N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxypropyl]carbamate](/img/structure/B2724246.png)